Methiodal sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

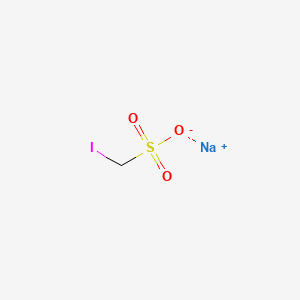

El metiodal sódico, también conocido como iodometanosulfonato sódico, es un compuesto químico con la fórmula molecular CH₂INaO₃S y un peso molecular de 243.98 g/mol . Es un polvo cristalino blanco que es soluble en agua y metanol . El metiodal sódico se ha utilizado como medio de contraste radiopaco para la imagenología de rayos X, particularmente para el examen del tracto urinario .

Métodos De Preparación

El metiodal sódico se puede sintetizar a través de la reacción del ácido metanosulfónico con yodo e hidróxido de sodio. La reacción implica la yodación del ácido metanosulfónico, seguida de la neutralización con hidróxido de sodio para formar la sal sódica . Las condiciones de reacción típicamente involucran el uso de un medio acuoso y temperaturas controladas para asegurar la conversión completa de los reactivos al producto deseado.

Los métodos de producción industrial para el metiodal sódico implican rutas sintéticas similares, pero se amplían para acomodar cantidades más grandes. El proceso incluye el control cuidadoso de los parámetros de reacción, como la temperatura, el pH y la concentración para optimizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

El metiodal sódico experimenta varias reacciones químicas, que incluyen:

Oxidación: El metiodal sódico se puede oxidar para formar ácido metanosulfónico y yodo.

Reducción: Se puede reducir para formar ácido metanosulfónico y yoduro de sodio.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como el hidróxido de sodio y las aminas . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Historical Background

Methiodal sodium was introduced in the mid-20th century as a contrast agent for various imaging techniques. It was primarily used for myelography, a procedure that involves injecting contrast material into the spinal canal to enhance the visibility of spinal structures during X-ray imaging. Despite its initial popularity, concerns regarding safety and complications led to its phased withdrawal from clinical use by the 1970s.

Key Applications

-

Myelography

- This compound was extensively used for myelography due to its ability to provide clear images of the spinal cord and nerve roots. It allowed for the diagnosis of conditions such as herniated discs and spinal stenosis.

- A study highlighted that among patients examined with this compound, a significant percentage (59%) developed adhesive arachnoiditis, a serious complication characterized by inflammation of the arachnoid membrane surrounding the spinal cord .

- Cerebral Angiography

- Comparison with Other Contrast Agents

Safety and Complications

The use of this compound has been associated with various complications:

- Adhesive Arachnoiditis : Reports indicate that this compound could lead to adhesive arachnoiditis, a condition that can cause chronic pain and neurological deficits .

- Withdrawal from Use : Due to the risks associated with its use, including the development of arachnoiditis and other neurological complications, this compound was withdrawn from the market in favor of safer alternatives .

Case Studies and Research Findings

Several studies have documented the outcomes associated with this compound:

- A retrospective analysis found that out of 17 patients who underwent myelography with this compound, 10 exhibited signs of adhesive arachnoiditis upon subsequent imaging with nonionic contrast media .

- Historical reviews have shown that while this compound provided adequate imaging results initially, its long-term safety profile raised significant concerns among radiologists and neurologists alike .

Mecanismo De Acción

El mecanismo de acción del metiodal sódico como medio de contraste radiopaco implica su capacidad de absorber los rayos X debido a la presencia de átomos de yodo. Cuando se introduce en el cuerpo, el metiodal sódico mejora el contraste de tejidos u órganos específicos, haciéndolos más visibles en las imágenes de rayos X . Los átomos de yodo en el compuesto interactúan con los rayos X, causando atenuación y produciendo una imagen más clara del área objetivo.

Comparación Con Compuestos Similares

El metiodal sódico es similar a otros medios de contraste yodados, como el iofendilato y el diatrizoato. tiene propiedades únicas que lo hacen adecuado para aplicaciones específicas:

Iofendilato: Utilizado para la mielografía, pero asociado con efectos adversos como la aracnoiditis adhesiva.

La combinación única de solubilidad, radiopacidad y toxicidad relativamente baja del metiodal sódico lo convierte en un agente de contraste valioso para ciertas aplicaciones de imagenología médica .

Actividad Biológica

Methiodal sodium is an iodinated contrast medium primarily used in radiological procedures, particularly in myelography and other imaging techniques. This article explores its biological activity, including its pharmacological properties, clinical implications, and associated risks based on diverse research findings.

Chemical Formula: CH₂INaO₃S

Molar Mass: 243.98 g/mol

IUPAC Name: Sodium 2-iodo-3-sulfobutanoate

This compound is characterized by its iodine content, which provides radiopacity essential for imaging. Its structure allows it to dissolve in water, making it suitable for injectable applications in medical imaging.

Clinical Applications

This compound has been used primarily for:

- Myelography: Imaging of the spinal cord to diagnose conditions such as herniated discs or spinal stenosis.

- Lumbar Radiculography: A procedure to visualize nerve roots in the lumbar spine.

The primary biological activity of this compound stems from its ability to absorb X-rays due to its iodine content. This property allows for enhanced visibility of anatomical structures during imaging procedures. However, its use is not without complications.

Case Studies and Clinical Findings

-

Adhesive Arachnoiditis:

A significant concern associated with this compound is the development of adhesive arachnoiditis, a condition characterized by inflammation and scarring of the arachnoid membrane surrounding the spinal cord. In a study involving 95 patients who underwent lumbar radiculography with this compound, a notable incidence of adhesive arachnoiditis was reported, with approximately 59% exhibiting symptoms post-procedure . -

Comparative Studies:

Research comparing this compound with other contrast agents like metrizamide showed varying incidences of complications. Metrizamide was associated with a lower frequency of adhesive arachnoiditis compared to this compound, suggesting that while both agents are effective for imaging, their safety profiles differ significantly .

Pharmacokinetics

The pharmacokinetics of this compound involves rapid distribution in the central nervous system following administration. Its elimination primarily occurs through renal excretion, with a half-life that varies depending on individual patient factors such as hydration status and kidney function.

Risk Assessment and Safety Profile

Despite its effectiveness as a contrast medium, this compound poses several risks:

Propiedades

Número CAS |

126-31-8 |

|---|---|

Fórmula molecular |

CH3INaO3S |

Peso molecular |

244.99 g/mol |

Nombre IUPAC |

sodium;iodomethanesulfonate |

InChI |

InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5); |

Clave InChI |

SDWBDPJSRFXRJO-UHFFFAOYSA-N |

SMILES |

C(S(=O)(=O)[O-])I.[Na+] |

SMILES isomérico |

C(S(=O)(=O)[O-])I.[Na+] |

SMILES canónico |

C(S(=O)(=O)O)I.[Na] |

Apariencia |

Solid powder |

Color/Form |

CRYSTALS WHITE CRYSTALLINE POWDER |

Key on ui other cas no. |

126-31-8 |

Descripción física |

Iodomethanesulfonic acid, sodium salt appears as colorless crystals. (NTP, 1992) |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

DECOMPOSES ON EXPOSURE TO LIGHT |

Solubilidad |

Soluble (NTP, 1992) FREELY SOL IN WATER (70 G/100 ML); SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE VERY SOL IN METHANOL |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Abrodan, Abroden, Abrodil, Conturex, Diagnorenol, Iodomethanesulfonic acid sodium salt, Kontrast-U, Methiodal sodium; Methiodal natrium; Methiodal sodique; Myelotrast, Sodium iodomethanesulfonate, Sodium methiodal, Sodium monoiodomethanesulfonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.